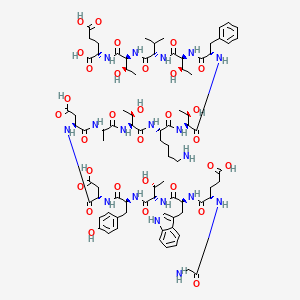
H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes glycine, glutamic acid, tryptophan, threonine, tyrosine, aspartic acid, alanine, lysine, phenylalanine, and valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Specific amino acids within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH are used as model compounds to study protein folding, structure, and function. They serve as substrates in enzymatic reactions and help in understanding the mechanisms of catalysis.
Biology
In biology, this peptide can be used to study cell signaling pathways, receptor-ligand interactions, and protein-protein interactions. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, peptides are explored for their potential as drugs due to their high specificity and low toxicity. They can be used in the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostics, and as components in cosmetic products.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved depend on the specific peptide and its target.
Comparison with Similar Compounds
Similar Compounds
H-Gly-glu-trp-thr-tyr-asp-asp-ala-thr-lys-thr-phe-thr-val-thr-glu-OH: is similar to other peptides with sequences that include glycine, glutamic acid, tryptophan, threonine, tyrosine, aspartic acid, alanine, lysine, phenylalanine, and valine.
Taspoglutide: A peptide with a similar sequence used in the treatment of diabetes.
Semaglutide: Another peptide with a related sequence used as a medication for diabetes.
Uniqueness
The uniqueness of This compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interaction with molecular targets, making it distinct from other peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H118N18O31/c1-37(2)63(77(125)101-67(42(7)105)79(127)90-52(83(131)132)26-28-60(111)112)96-82(130)68(43(8)106)100-75(123)54(30-44-16-10-9-11-17-44)95-80(128)65(40(5)103)98-71(119)50(20-14-15-29-84)89-78(126)64(39(4)102)97-69(117)38(3)87-72(120)56(33-61(113)114)92-74(122)57(34-62(115)116)93-73(121)53(31-45-21-23-47(107)24-22-45)94-81(129)66(41(6)104)99-76(124)55(32-46-36-86-49-19-13-12-18-48(46)49)91-70(118)51(25-27-59(109)110)88-58(108)35-85/h9-13,16-19,21-24,36-43,50-57,63-68,86,102-107H,14-15,20,25-35,84-85H2,1-8H3,(H,87,120)(H,88,108)(H,89,126)(H,90,127)(H,91,118)(H,92,122)(H,93,121)(H,94,129)(H,95,128)(H,96,130)(H,97,117)(H,98,119)(H,99,124)(H,100,123)(H,101,125)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t38-,39+,40+,41+,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-,66-,67-,68-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPHICVIGDBBQ-UCJIRYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H118N18O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1863.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

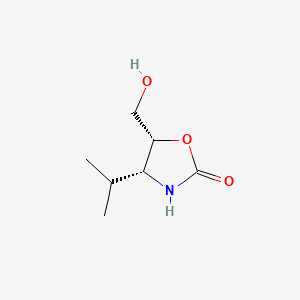
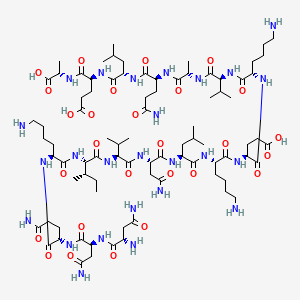
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)
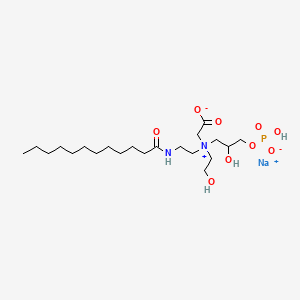
![sodium;2-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]acetate](/img/structure/B574676.png)
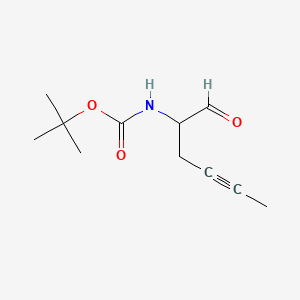
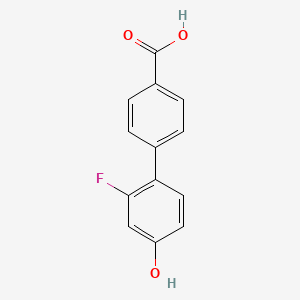
![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)
